3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate
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Overview
Description
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate, also known as DMDC, is a synthetic compound that has gained significant attention in scientific research. DMDC is a terpene-based molecule that belongs to the family of crotonates. It has been found to have various biochemical and physiological effects that are of interest to researchers.
Mechanism Of Action
The mechanism of action of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate is not fully understood, but it is believed to interact with various cellular targets, including ion channels and enzymes. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been shown to have a potent inhibitory effect on the growth of cancer cells, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical And Physiological Effects
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has also been found to have a potent inhibitory effect on the growth of cancer cells, which makes it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has several advantages for lab experiments, including its ease of synthesis and high purity. However, one limitation of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions that researchers can explore with 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate. One potential area of research is its use as an anti-cancer agent. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another area of research is its use as an insecticide. 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been shown to have insecticidal properties, and further research could lead to the development of new, more effective insecticides. Finally, 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate's antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, and further research could lead to the development of new treatments.
Synthesis Methods
The synthesis of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate involves the condensation of 2,3-dimethylcrotonic acid and isoprene in the presence of a catalyst. The reaction takes place under mild conditions and yields 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate as the major product. The purity of 3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate can be improved by various methods, including distillation and recrystallization.
Scientific Research Applications
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate has been used in various scientific research applications, including as a flavor and fragrance agent, a pheromone, and an insecticide. It has also been studied for its potential as an anti-cancer agent, as well as for its antioxidant and anti-inflammatory properties.
properties
CAS RN |
10402-48-9 |
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Product Name |
3,7-Dimethyl-2,6-octadienyl 2,3-dimethylcrotonate |
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-12(2)8-7-9-14(5)10-11-18-16(17)15(6)13(3)4/h8,10H,7,9,11H2,1-6H3/b14-10+ |
InChI Key |
GLMOJOJHHPDUHX-GXDHUFHOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C(=C(C)C)C)/C)C |
SMILES |
CC(=CCCC(=CCOC(=O)C(=C(C)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C(=C(C)C)C)C)C |
Other CAS RN |
10402-48-9 |
Origin of Product |
United States |
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